6-nitro-1H-indazol-3-ol
Overview
Description
6-nitro-1H-indazol-3-ol is a compound with the molecular formula C7H5N3O2 . It is a type of indazole, a class of heterocyclic compounds that have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been the subject of much research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of this compound is based on the indazole core, which is a heterocyclic aromatic organic compound. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis
This compound is a yellow crystal with a melting point of 187-189 degrees Celsius . It has low solubility in water but can dissolve in organic solvents such as ethanol and dimethylformamide .Scientific Research Applications
Inhibition of Nitric Oxide Synthase
One of the primary applications of 6-nitro-1H-indazol-3-ol derivatives is the inhibition of nitric oxide synthase (NOS). For instance, 7-nitro indazole (a closely related compound) and its derivatives have been investigated for their potent inhibition of rat cerebellar NOS, demonstrating the importance of the indazole nucleus in inhibiting NOS activity. These inhibitors could be useful in studying the biological roles of nitric oxide in the central nervous system (Babbedge et al., 1993).
Synthesis and Catalysis
Research has also focused on the synthesis of 1H-indazoles from imidates and nitrosobenzenes via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, highlighting the functional group tolerance and efficiency of these processes. Such synthetic routes provide valuable insights into the construction of complex indazole-based structures with potential applications in material science and medicinal chemistry (Wang & Li, 2016).
Energetic Materials Design
Indazole derivatives have also been examined in the design of energetic materials. Studies have shown that certain nitroimido-triazolate anions based on indazole structures exhibit high performance and thermal stabilities, making them candidates for green primary or secondary explosives. This research underscores the potential of indazole derivatives in creating safer and more effective energetic materials (Klapötke et al., 2012).
Antinociceptive and Cardiovascular Effects
The antinociceptive and cardiovascular effects of indazole derivatives have been documented, indicating that these compounds, including 7-nitro indazole, exhibit dose-related antinociception without influencing mean arterial pressure. This suggests a potential for developing novel antinociceptive drugs (Moore et al., 1993).
High-Nitrogen Systems for Explosives
Further studies have synthesized and characterized various indazole derivatives for their application in high-nitrogen systems, aiming at developing new materials for explosives. The focus on nitrogen-rich salts and their energetic performances highlights the role of indazole derivatives in advancing materials science for military and industrial applications (Tang et al., 2015).
Future Directions
The future directions for research into 6-nitro-1H-indazol-3-ol and similar compounds likely involve further exploration of their synthesis and potential medicinal applications. The development of new synthetic approaches and the discovery of new biological activities are areas of ongoing research .
Mechanism of Action
Target of Action
The primary targets of 6-nitro-1H-indazol-3-ol are the Nitric Oxide Synthases (NOS), specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.
Mode of Action
This compound: interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition results in a decrease in the production of nitric oxide, thereby modulating the signaling pathways that rely on this molecule.
Biochemical Pathways
The inhibition of NOS enzymes by This compound affects various biochemical pathways. Nitric oxide plays a role in pathways related to inflammation, vasodilation, and neurotransmission. Therefore, the inhibition of nitric oxide production can have downstream effects on these pathways, potentially leading to anti-inflammatory, vasoconstrictive, and neuroprotective effects .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of This compound ’s action are largely dependent on the context of its use. By inhibiting NOS enzymes and reducing nitric oxide production, it can modulate cellular signaling and potentially exert anti-inflammatory, vasoconstrictive, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes and proteins . For instance, some indazole derivatives have shown inhibitory activity against FGFR1, a receptor tyrosine kinase .
Cellular Effects
Certain indazole derivatives have demonstrated anti-proliferative activity in human colorectal cancer cells (HCT116) .
Molecular Mechanism
Some indazole derivatives have been found to inhibit the IDO1 protein expression .
Properties
IUPAC Name |
6-nitro-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLMXABHKLAIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223859 | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-33-2 | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7364-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-6-nitro-3H-indazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.